12-Deoxyphorbol 13-phenylacetate 20-acetate
Description
Introduction and Structural Identification
Chemical Nomenclature and Registry Information
IUPAC Nomenclature and Alternative Designations
The compound 12-deoxyphorbol 13-phenylacetate 20-acetate possesses a complex systematic nomenclature reflecting its intricate tetracyclic structure and multiple functional groups. The International Union of Pure and Applied Chemistry designation for this compound is [(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate. This systematic name precisely describes the stereochemical configuration and connectivity pattern of the molecule, highlighting the presence of multiple chiral centers and the specific arrangement of functional groups throughout the tetracyclic framework.
Alternative designations for this compound include several nomenclature systems that emphasize different aspects of its structure and classification. The compound is frequently referenced as this compound, which directly indicates the modification pattern relative to the parent phorbol structure. Additional nomenclature variants include 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one derivatives with full stereochemical descriptors. The benzeneacetic acid ester nomenclature system provides another systematic approach, describing the compound as [(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl] ester.
CAS Registry Number and Molecular Database Identifiers
The compound maintains a definitive Chemical Abstracts Service registry number of 54662-30-5, which serves as the primary identifier across chemical databases and regulatory systems. This CAS number enables unambiguous identification and cross-referencing across multiple chemical information platforms and scientific literature databases. The molecular formula C30H36O7 accurately represents the elemental composition, indicating thirty carbon atoms, thirty-six hydrogen atoms, and seven oxygen atoms with a molecular weight of 508.6 grams per mole.
Database identification extends across multiple chemical information systems, with specific identifiers including ChEMBL CHEMBL1395147, providing access to bioactivity data and pharmacological information. The European Community number 684-464-5 facilitates regulatory identification within European chemical registration systems. Additional database identifiers include the DSSTox Substance ID DTXSID20969948, linking to toxicological databases, and the Nikkaji Number J395.411K for Japanese chemical information systems. WikiData identifier Q82953024 provides connectivity to structured chemical data repositories and semantic web resources.
Historical Context and Discovery
The discovery and characterization of this compound emerged from systematic investigations of Euphorbia species, particularly Euphorbia resinifera Berg, which has been recognized for centuries for its medicinal properties and bioactive constituents. The initial isolation of phorbol esters from Euphorbiaceae family plants dates back to 1934 when phorbol was first extracted from Croton tiglium seeds, establishing the foundation for understanding this diverse class of natural products. However, the specific identification and characterization of 12-deoxyphorbol derivatives, including the phenylacetate ester variant, occurred through more recent phytochemical investigations focused on understanding the structural diversity within the tigliane diterpene family.
Systematic phytochemical studies of Euphorbia resinifera latex have revealed the presence of multiple 12-deoxyphorbol esters, with researchers identifying fifteen distinct compounds within this structural class. The specific compound this compound was characterized through comprehensive isolation and purification procedures involving column chromatography and high-resolution mass spectrometry techniques. These investigations established the compound's unique structural features, distinguishing it from related phorbol esters through the absence of the C-12 hydroxyl group and the specific pattern of esterification at positions 13 and 20.
The historical significance of this compound extends beyond its initial discovery, as subsequent research has revealed its distinctive biological properties compared to classical phorbol esters. Unlike traditional phorbol esters such as 12-O-tetradecanoylphorbol-13-acetate, which are known for their tumor-promoting activities, 12-deoxyphorbol derivatives have demonstrated different biological profiles, particularly in the context of neurological applications. This discovery has led to renewed interest in the therapeutic potential of modified phorbol structures and their role in developing new pharmacological tools for neuroscience research.
Taxonomic Classification within Tigliane Diterpenes
This compound belongs to the tigliane class of diterpenes, which are characterized by a distinctive 5/7/6/3 fused tetracyclic structure with specific stereochemical arrangements. Within the broader classification of diterpenes, tiglianes represent a specialized subfamily distinguished by their unique cyclopropane ring formation and characteristic functional group patterns. The tigliane skeleton features a gem-dimethylcyclopropane ring system that forms the D-ring of the tetracyclic framework, with all tigliane compounds sharing trans-fused A/B and B/C ring systems while maintaining cis-fusion between the C/D rings.
The taxonomic position of this compound within the tigliane family is specifically defined by its 12-deoxy modification, which distinguishes it from classical phorbol derivatives that maintain hydroxyl functionalization at the C-12 position. This structural modification places the compound within a specialized subgroup of tiglianes that lack the C-12 hydroxyl group characteristic of phorbol esters. The presence of phenylacetate esterification at position 13 and acetate esterification at position 20 further refines its taxonomic classification within the 12-deoxyphorbol ester subfamily.
Comparative analysis with related tigliane structures reveals the systematic relationship between different phorbol and deoxyphorbol derivatives. The compound shares structural similarities with other 12-deoxyphorbol esters isolated from Euphorbia species, including 12-deoxyphorbol 13-angelate 20-acetate and various long-chain acyl derivatives. However, the specific phenylacetate substitution pattern distinguishes this compound from other members of the 12-deoxyphorbol family, providing unique chemical and biological properties that have been exploited in biochemical research applications.
The classification extends to consideration of biosynthetic relationships, as tigliane diterpenes are derived from casbene through cyclization reactions that establish the characteristic ring system. The specific modification patterns observed in this compound reflect the enzymatic capabilities of Euphorbia species to generate structural diversity through selective hydroxylation, dehydroxylation, and esterification reactions. This biosynthetic perspective provides insight into the evolutionary relationships between different tigliane compounds and their distribution patterns across plant species.
Significance in Biochemical Research
The significance of this compound in biochemical research stems primarily from its remarkable selectivity as a protein kinase C activator, particularly its preferential activation of protein kinase C beta isozymes. This selectivity represents a significant advancement in protein kinase C research, as the compound demonstrates approximately 100-fold greater potency for protein kinase C beta compared to alpha, gamma, delta, or epsilon isozymes. Such selectivity provides researchers with a powerful tool for dissecting the specific functions of individual protein kinase C isozymes in cellular signaling pathways, addressing a longstanding challenge in the field of cell biology.
Recent investigations have revealed the compound's exceptional potential in neurogenesis research, with studies demonstrating its ability to stimulate neural progenitor cell proliferation and promote neurogenesis in adult brain neurogenic niches. The compound has shown efficacy in promoting transforming growth factor alpha release, which serves as a critical mediator of neural progenitor cell expansion. These findings have established this compound as a valuable research tool for investigating mechanisms of adult neurogenesis and exploring potential therapeutic approaches for neurodegenerative conditions.
The compound's utility extends to mechanistic studies of protein kinase C signaling, where its unique structural features allow researchers to investigate the relationship between chemical structure and biological activity. Comparative studies with related phorbol esters have revealed that the absence of the C-12 hydroxyl group significantly influences biological activity patterns, providing insights into structure-activity relationships within the phorbol ester family. These investigations have contributed to understanding how specific structural modifications can alter target selectivity and biological outcomes, informing the design of new pharmacological tools.
Propriétés
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDVHSNRBPAIPU-XMOZQXTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969948 | |
| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54662-30-5 | |
| Record name | 12-Deoxyphorbol 13-phenylacetate 20-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54662-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Deoxyphorbolphenylacetate-20-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054662305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Protection of the C-20 Hydroxyl Group
The synthesis begins with protecting the C-20 hydroxyl group using a trityl (triphenylmethyl) moiety. This step is critical to prevent acylation at this highly reactive site. Phorbol (1) is treated with trityl chloride in pyridine, yielding phorbol 20-trityl ether (1a) with near-quantitative yield.
Reaction Conditions :
Regioselective Esterification at C-13 and C-12
With C-20 protected, esterification proceeds at C-13 and C-12. Phenylacetic acid is introduced using carbodiimide-based coupling agents.
C-13 Monoacylation
A mixture of phorbol 20-trityl ether (1a), phenylacetic acid (1.1 equiv), N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv), and N,N-dimethylaminopyridine (DMAP, catalytic) in dichloromethane is stirred at 0°C for 2 hours. The reaction is monitored via TLC to ensure selective C-13 acylation, yielding 20-tritylphorbol 13-phenylacetate (5a).
Key Data :
C-12 Acylation
The C-12 hydroxyl group is subsequently acylated using acetic anhydride under mild conditions. Compound 5a is treated with acetic anhydride (2 equiv) in pyridine at room temperature for 12 hours, affording 20-tritylphorbol 12-acetate-13-phenylacetate (7a).
Optimization Note :
Lower temperatures (0–5°C) and stoichiometric DMAP improve regioselectivity, minimizing diastereomer formation.
Deprotection of the Trityl Group
The trityl group is removed using dilute perchloric acid (HClO, 0.01 M) in dichloromethane at room temperature for 30 minutes. This step regenerates the C-20 hydroxyl group, yielding 12-deoxyphorbol 13-phenylacetate 20-acetate (7).
Reaction Metrics :
-
Yield : 75–79%
-
Byproducts : <5% (TLC analysis)
-
Purification : Flash chromatography (SiO, ethyl acetate/hexane 3:7)
Preparation Method 2: Photochemical Cyclopropane Formation
UV-Induced Cyclization
An alternative route involves UV irradiation to form the cyclopropane ring, a key structural feature of phorbol derivatives. A precursor (S10) dissolved in benzene/ethyl acetate (1:1) is irradiated at 300 nm for 45 minutes, inducing ring closure.
Critical Parameters :
-
Wavelength : 300 nm (Rayonet reactor)
-
Solvent : Benzene/ethyl acetate (1:1)
-
Atmosphere : Argon
Characterization :
-
Optical Rotation : (c 0.44, CHCl)
-
NMR : δ 5.68 (s, 1H, H-12), 3.21 (d, J = 10 Hz, 1H, cyclopropane CH).
Comparative Analysis of Synthesis Routes
Table 1. Reaction Conditions and Outcomes
Efficiency and Scalability
The trityl method offers superior regiocontrol, making it suitable for gram-scale synthesis. However, it requires multiple purification steps, reducing overall efficiency. In contrast, the photochemical route is shorter but limited by precursor availability and scalability challenges.
Analyse Des Réactions Chimiques
Diphenylphosphoryl azide undergoes various types of chemical reactions, including:
Substitution Reactions: It undergoes pseudohalogen replacement of the azido group by treatment with nucleophilic reagents such as ammonia and various amines.
Curtius Rearrangement: It is used to prepare acyl azides for the Curtius reaction, which involves the rearrangement of acyl azides to isocyanates.
Formation of Urethanes and Amides: It reacts with carboxylic acids to form urethanes or amides, which is particularly valuable for carboxylic acids that fail to undergo the Schmidt reaction.
Applications De Recherche Scientifique
Cancer Research
dPPA has been investigated for its potential in cancer therapy due to its ability to influence cell signaling pathways:
- Antineoplastic Properties : Studies indicate that dPPA can enhance furin expression in neuronal cells, which may play a role in tumor progression and metastasis .
- Cell Viability Studies : In vitro experiments have shown that dPPA can promote cell viability in transfected HT-22 cells, suggesting its potential as a therapeutic agent .
Neurobiology
The compound has significant implications in neurobiology:
- Neurotransmitter Release : dPPA enhances the release of neurotransmitters such as serotonin and noradrenaline from neuronal cells, indicating its role in modulating synaptic transmission .
- Neuronal Differentiation : Research has demonstrated that dPPA can induce differentiation in neuronal cell lines, which may have implications for neurodegenerative diseases .
Immunology
In immunological studies, dPPA has been shown to activate lymphocytes:
- Lymphocyte Activation : It induces DNA synthesis and interleukin-2 production in human peripheral blood mononuclear cells, highlighting its role in immune response modulation .
- PKC Isozyme Involvement : The activation of PKC-beta by dPPA suggests its importance in T and B lymphocyte function .
Table 1: Biological Effects of dPPA on Cell Types
| Cell Type | Effect Observed | Reference |
|---|---|---|
| Neuronal Cells | Enhanced neurotransmitter release | |
| HT-22 Cells | Increased cell viability | |
| U937 Cells | Lymphocyte activation | |
| SH-SY5Y Cells | Increased furin expression |
Table 2: Comparative Potency of dPPA on PKC Isozymes
| PKC Isozyme | Activation Potency (relative) | Reference |
|---|---|---|
| PKC-beta | High (100-fold more than others) | |
| PKC-alpha | Low | |
| PKC-gamma | Low |
Case Study 1: Neurotransmitter Modulation
In a study examining the effects of phorbol esters on neurotransmitter release, it was found that dPPA significantly increased serotonin release from rat brain cortex slices. This effect was concentration-dependent and highlights the compound's potential role in neuropharmacology .
Case Study 2: Lymphocyte Function
Research involving human peripheral blood mononuclear cells demonstrated that treatment with dPPA led to increased interleukin-2 production and enhanced lymphocyte proliferation. This suggests that dPPA could be beneficial in enhancing immune responses during certain therapeutic interventions .
Mécanisme D'action
Diphenylphosphoryl azide exerts its effects through various mechanisms:
Nucleophilic Substitution: It undergoes nucleophilic substitution reactions with carboxylic acids and amines, forming urethanes and amides.
Curtius Rearrangement: It facilitates the rearrangement of acyl azides to isocyanates, which can further react to form various products.
Protein-Membrane Interactions: It interacts with cell membranes, potentially modulating the oligomerization process of amyloidogenic proteins.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogs
Structural Variations and Sources
dPPA is part of a broader family of 12-deoxyphorbol esters with diverse acyl substitutions at C-13 and C-20. Key analogs include:
PKC Isoform Selectivity
- dPPA exhibits PKCβ specificity, while phorbol 12-myristate 13-acetate (PMA) non-selectively activates multiple PKC isoforms .
- Bryostatin-1 (macrocyclic lactone) and mezerein (diterpene) show distinct PKC interaction profiles, emphasizing the role of acyl chain structure in isoform selectivity .
Antiviral Potency
- dPPA inhibits PRRSV at 1 μM, outperforming 15 other compounds tested at 8 μM .
- Valinomycin and bufalin (other PRRSV inhibitors) lack PKC-mediated mechanisms, highlighting dPPA’s unique pathway .
Cellular Signaling Modulation
Structure-Activity Relationships (SAR)
- C-13 Substituents: Phenylacetate (dPPA) enhances PKCβ affinity and antiviral activity compared to smaller acyl groups (e.g., isobutyrate) . Long-chain unsaturated esters (e.g., (9Z)-octadecenoate) reduce potency in PKC pathways but confer insecticidal properties .
- C-20 Acetate :
- Critical for PKC activation; analogs lacking C-20 acetate (e.g., dPPhen) show 100-fold lower activity .
Activité Biologique
12-Deoxyphorbol 13-phenylacetate 20-acetate (dPPA) is a synthetic derivative of phorbol esters, which are known to activate protein kinase C (PKC) and influence various biological processes. This article reviews the biological activity of dPPA, focusing on its mechanisms of action, effects on cellular signaling pathways, and therapeutic potential.
Phorbol esters, including dPPA, primarily exert their effects through the activation of PKC. The activation of PKC leads to various downstream signaling events that can modulate gene expression and cellular functions.
PKC Activation
Research indicates that dPPA acts as a partial agonist for PKC, stimulating phosphorylation events that influence several cellular processes. In particular, dPPA has been shown to enhance the expression of the furin gene in neuronal cells, which is critical for processing proproteins into their active forms . The activation of PKC by dPPA is selective, affecting specific isoforms that play roles in neuronal signaling and other physiological processes .
Effects on Gene Expression
The enhancement of furin expression by dPPA involves transcription factors such as CEBPβ and signaling pathways including ERK/PI3K. Studies have demonstrated that inhibition of PKC can prevent the upregulation of furin induced by dPPA, highlighting the importance of PKC in mediating these effects .
Biological Activities
The biological activities of dPPA extend beyond PKC activation. It has been observed to influence neurotransmitter release and exhibit potential antitumor properties.
Neurotransmitter Release
dPPA enhances the release of neurotransmitters such as serotonin and noradrenaline in a concentration-dependent manner. This effect is attributed to its ability to activate PKC, which modulates synaptic transmission . The structural features of dPPA contribute to its efficacy in enhancing neurotransmitter release compared to other phorbol esters .
Antitumor Activity
As an antineoplastic agent, dPPA has shown promise in cancer research. Unlike some phorbol esters that are carcinogenic, dPPA is considered non-carcinogenic while still exerting significant biological effects. This makes it a candidate for further investigation in cancer therapies .
Study on Furin Expression
A study conducted using SH-SY5Y neuroblastoma cells demonstrated that treatment with dPPA significantly increased furin luciferase activity without affecting cell viability at concentrations up to 10 μM. The involvement of PKC was confirmed through the use of specific inhibitors, which blocked the effect of dPPA on furin expression .
Neurotransmitter Release Experiment
In another study assessing the effects on neurotransmitter release, dPPA was found to enhance serotonin release more effectively than other derivatives. The concentration range tested was between 0.1-3.0 µM, indicating a robust response within this range .
Comparative Table of Biological Activities
| Compound | Effect on Furin Expression | Effect on Neurotransmitter Release | Antitumor Activity |
|---|---|---|---|
| This compound (dPPA) | Significant increase | Enhanced (serotonin/noradrenaline) | Yes |
| Phorbol 12-myristate 13-acetate (PMA) | Yes (carcinogenic) | Moderate | No |
| 12-Deoxyphorbol 13-acetate (dPA) | Moderate | Enhanced | Yes |
Q & A
Basic Research Questions
Q. What is the primary mechanism by which 12-Deoxyphorbol 13-Phenylacetate 20-Acetate activates Protein Kinase C (PKC) isoforms, and how does its structure contribute to this activity?
- The compound activates PKC via its 13-phenylacetate and 20-acetate groups, which facilitate membrane interactions by mimicking diacylglycerol (DAG). The phenylacetate group enhances lipid raft targeting, while the 20-acetate optimizes membrane penetration depth. This structural configuration promotes PKC translocation to membranes, enabling substrate phosphorylation .
Q. How does this compound differ from classical phorbol esters like PMA in terms of tumor promotion and PKC activation?
- Unlike PMA, this compound lacks tumor-promoting activity due to its shorter acyl chains and reduced capacity for sustained PKC activation. Its esterification pattern limits prolonged membrane residency, thereby avoiding oncogenic signaling cascades linked to chronic PKC stimulation .
Q. What are the key structural features of this compound that determine its interaction with lipid membranes?
- The 13-phenylacetate group confers hydrophobicity for lipid raft targeting, while the 20-acetate modulates membrane insertion depth. Fluorescence anisotropy and partitioning assays demonstrate preferential localization to cholesterol-rich domains, critical for recruiting PKC isoforms .
Advanced Research Questions
Q. What experimental approaches resolve contradictions between in vitro and in vivo PKC isoform selectivity of this compound?
- Combine isoform-specific inhibitors (e.g., GF109203X for conventional PKCs) with metabolic profiling (HPLC-MS) to track degradation into non-selective metabolites. Use PKC-beta knockout cell lines and translocation assays (e.g., GFP-tagged PKC isoforms) to validate isoform engagement in intact systems .
Q. How can researchers elucidate the role of CEBPβ in this compound-mediated furin upregulation in neuronal cells?
- Employ chromatin immunoprecipitation (ChIP) to confirm CEBPβ binding to the furin promoter. Pair siRNA knockdown with luciferase reporter assays using truncated promoter constructs (−7925 to −7426). Inhibit ERK (U0126) and PI3K (LY294002) to dissect pathway contributions .
Q. What methodologies analyze structure-activity relationships of analogs in neurotransmitter release studies?
- Use rat brain cortical synaptosomes preloaded with [³H]-noradrenaline to generate concentration-response curves. Compare analogs with systematic ester substitutions at C13/C20. Control for metabolic stability via HPLC-MS and assess functional redundancy using PKC inhibitors (calphostin C) .
Q. How does this compound influence HIV-1 latency reversal without promoting tumorigenesis?
- The compound activates PKC to induce NF-κB-driven HIV proviral transcription while avoiding sustained ERK activation. Validate using J-Lat latency models and tumorigenicity assays (soft agar colony formation). PKC isoform-specific knockdowns (e.g., PKC-θ siRNA) confirm selectivity .
Q. What mechanistic insights support PKCδ-specific induction of MnSOD by this compound?
- Subcellular fractionation and co-immunoprecipitation reveal PKCδ membrane translocation post-treatment. Isoform-specific inhibitors (rottlerin) and dominant-negative PKCδ constructs suppress MnSOD upregulation. qPCR and Western blotting track expression kinetics .
Q. How does this compound alter CFTR trafficking in epithelial cells?
- Immunofluorescence in polarized HT-29 cells shows PKC-beta-dependent CFTR redistribution to apical membranes. Use FRET-based biosensors and PKC-beta siRNA to quantify real-time CFTR membrane insertion dynamics .
Methodological Considerations
- Data Contradiction Analysis : When conflicting isoform selectivity arises (e.g., PKC-beta in vitro vs. broad activation in vivo), employ metabolic inhibition (e.g., cytochrome P450 inhibitors) to block degradation into non-selective metabolites .
- Experimental Design : For transcriptional studies, use dual-luciferase reporters with nested promoter deletions and site-directed mutagenesis to identify responsive elements (e.g., CEBPβ binding sites) .
- Structural Analog Clustering : Group phorbol esters by acyl chain length and functional assays (e.g., HIV latency reversal) to predict signaling outcomes. Molecular dynamics simulations can map C1 domain interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
